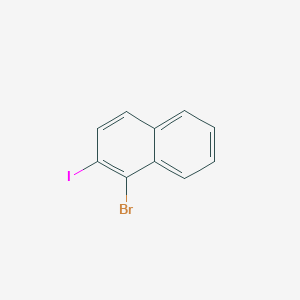

1-Bromo-2-iodonaphthalene

Description

Significance of Dihalonaphthalenes as Synthetic Precursors

Dihalonaphthalenes are highly valuable precursors in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. mpg.de The differential reactivity of various halogen substituents (e.g., iodine, bromine, chlorine) allows for selective, stepwise functionalization through a variety of cross-coupling reactions. caltech.edu This regioselective reactivity is crucial for the controlled synthesis of polysubstituted naphthalenes.

For instance, in the presence of a palladium catalyst, an iodo group will typically react preferentially over a bromo or chloro group, enabling sequential bond formation. caltech.edu This principle is widely exploited in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce aryl, alkynyl, and amino groups, respectively. mpg.deresearchgate.netresearchgate.net The ability to perform these transformations selectively makes dihalonaphthalenes versatile building blocks for creating materials with specific electronic properties and for synthesizing complex pharmaceutical intermediates. mpg.de The strategic placement of halogens on the naphthalene (B1677914) core dictates the regiochemical outcome of subsequent reactions, providing chemists with a powerful tool for molecular design. uniba.skrsc.org

Distinction and Unique Reactivity of 1-Bromo-2-iodonaphthalene within Dihalonaphthalene Isomers

Among the various dihalonaphthalene isomers, this compound (C₁₀H₆BrI) stands out due to the distinct reactivity of its ortho-positioned bromine and iodine atoms. lookchem.comnih.gov The carbon-iodine bond is weaker and more readily undergoes oxidative addition to transition metal catalysts, such as palladium, compared to the carbon-bromine bond. caltech.edu This reactivity difference allows for highly selective functionalization at the C2 position, leaving the C1-bromo position intact for subsequent transformations. caltech.edu

This unique feature makes this compound a particularly useful synthon for the programmed synthesis of highly substituted naphthalene derivatives. lookchem.com For example, a Sonogashira coupling can be performed selectively at the iodo-substituted position, followed by a Suzuki coupling at the bromo-substituted position. This stepwise approach provides precise control over the introduction of different functional groups, which is a significant advantage in the total synthesis of natural products and the development of novel materials. researchgate.netlookchem.com The ortho-disposition of the two different halogens also enables the synthesis of fused heterocyclic systems through domino reactions. mpg.deresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMJPYBBRSXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292414 | |

| Record name | 1-bromo-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90948-03-1 | |

| Record name | NSC82369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Iodonaphthalene

Classical Approaches to Dihalonaphthalene Synthesis

Traditional methods for synthesizing dihalonaphthalenes often rely on multi-step sequences involving electrophilic aromatic substitution and diazo chemistry. Direct halogenation is often difficult to control for achieving the desired 1,2-disubstitution pattern with two different halogens.

Naphthalene (B1677914) is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. libretexts.org However, controlling the position of substitution (regioselectivity) can be complex.

Kinetic vs. Thermodynamic Control : Electrophilic attack on an unsubstituted naphthalene ring typically occurs at the C1 (or α) position. libretexts.orgalmerja.com This is because the carbocation intermediate formed during α-substitution is more stable, as it allows for the preservation of one intact benzene ring in its resonance structures. libretexts.org This outcome is known as kinetic control. almerja.com Achieving substitution at the C2 (or β) position often requires reversible reaction conditions and higher temperatures, which favor the more sterically stable (thermodynamically controlled) product. almerja.com

Directing Group Effects : The presence of a substituent on the naphthalene ring directs incoming electrophiles to specific positions. However, the direct, sequential halogenation of naphthalene to produce 1-bromo-2-iodonaphthalene in high yield is synthetically challenging. The first halogen, a deactivating group, would hinder the second substitution, and controlling the precise placement of the second, different halogen at the adjacent C2 position is not straightforward. Therefore, direct electrophilic substitution is not a preferred method for the unambiguous synthesis of this compound, necessitating more elaborate multi-step strategies. researchgate.net

To achieve the specific 1-bromo-2-iodo substitution pattern, chemists rely on well-established multi-step sequences that build the desired functionality in a controlled manner. libretexts.orgyoutube.com

One classical route begins with the readily available 2-acetonaphthone (also known as 2-acetylnaphthalene). This sequence transforms the acetyl group into an amino group, which then acts as a handle for introducing the desired halogens. A reported preparation of 1-bromo-2-fluoronaphthalene (B41077) follows a similar initial pathway, which can be adapted for the synthesis of this compound. researchgate.net

Reaction Sequence:

Beckmann Rearrangement : 2-Acetonaphthone is first converted to its oxime, which then undergoes a Beckmann rearrangement to yield N-acetyl-2-naphthylamine.

Bromination : The N-acetyl-2-naphthylamine is brominated. The powerful ortho-, para-directing acetylamino group directs the bromine electrophile to the C1 position.

Hydrolysis : The acetyl group is removed by acid or base hydrolysis to yield 1-bromo-2-naphthylamine.

Sandmeyer Reaction : The resulting 1-bromo-2-naphthylamine undergoes a Sandmeyer reaction. The amine is first converted to a diazonium salt using nitrous acid (from NaNO₂ and a strong acid). Subsequent treatment with an iodide source, such as potassium iodide (KI), replaces the diazonium group with iodine to afford the final product, this compound.

Table 1: Synthetic Steps from 2-Acetonaphthone

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 2-Acetonaphthone | 1. H₂NOH2. PCl₅ or H₂SO₄ | N-acetyl-2-naphthylamine | Formation of a directing group |

| 2 | N-acetyl-2-naphthylamine | Br₂ in Acetic Acid | 1-Bromo-N-acetyl-2-naphthylamine | Regioselective bromination at C1 |

| 3 | 1-Bromo-N-acetyl-2-naphthylamine | H₃O⁺ or OH⁻ | 1-Bromo-2-naphthylamine | Deprotection of the amino group |

| 4 | 1-Bromo-2-naphthylamine | 1. NaNO₂, HCl2. KI | This compound | Diazotization and iodination |

An alternative classical approach also utilizes diazo chemistry but may start from a different precursor, such as 2-naphthylamine. The Sandmeyer reaction is a cornerstone of this methodology, allowing for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. google.com

Reaction Sequence:

Bromination : 2-Naphthylamine is first brominated. The activating amino group directs the bromine to the C1 position, yielding 1-bromo-2-naphthylamine.

Diazotization and Iodination : The 1-bromo-2-naphthylamine is then subjected to diazotization with nitrous acid at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide or copper(I) iodide to introduce the iodine atom at the C2 position, displacing the nitrogen gas and forming this compound. google.com

Table 2: Synthesis via Diazo Chemistry

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | 2-Naphthylamine | Br₂ in a suitable solvent | 1-Bromo-2-naphthylamine | Electrophilic bromination |

| 2 | 1-Bromo-2-naphthylamine | 1. NaNO₂, H₂SO₄/H₂O2. KI | This compound | Sandmeyer reaction |

Multi-step Synthetic Sequences

Modern and Advanced Synthetic Routes

More recent synthetic strategies often employ transition metal catalysis to achieve high regioselectivity in C-H functionalization reactions, offering potentially more efficient routes to compounds like this compound.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. nih.gov These methods utilize a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen. researchgate.net

Directing Group-Mediated Halogenation : Research has shown that a variety of functional groups can direct palladium catalysts to halogenate specific positions on the naphthalene ring. For instance, by using a 1-naphthaldehyde (B104281) derivative, it is possible to achieve selective halogenation at either the C2 (ortho) or C8 (peri) position by tuning the reaction conditions and ligands. researchgate.netscispace.com Formation of an aromatic imine intermediate from the naphthaldehyde can effectively switch the selectivity to the C2 position. researchgate.netresearchgate.net

Potential Application : A hypothetical modern synthesis of this compound could involve such a directed C-H activation strategy. For example, a naphthalene derivative with a directing group at C1 could be selectively brominated at the C2 position using a palladium catalyst. Subsequently, the directing group itself could be converted into the iodo group, or another C-H activation/iodination step could be performed after modification of the directing group. While a one-pot synthesis using this method is complex, the high regioselectivity offered by palladium catalysis provides a powerful and flexible approach for constructing dihalogenated naphthalenes that are otherwise difficult to access. nih.govacs.org

Table 3: Principles of Palladium-Catalyzed Halogenation

| Feature | Description | Relevance to this compound |

| Mechanism | C-H activation directed by a functional group on the substrate. | Allows for precise installation of halogens at positions not favored by classical electrophilic substitution. |

| Regiocontrol | Selectivity is controlled by the position of the directing group and reaction conditions. | Can potentially direct bromination to the C2 position of a 1-substituted naphthalene. |

| Reagents | Pd catalyst (e.g., Pd(OAc)₂), oxidant, halogen source (e.g., NBS for bromine). | Offers modern, catalytic alternatives to stoichiometric classical reagents. |

Metal-Mediated Coupling Reactions

The synthesis and subsequent functionalization of dihalogenated naphthalenes like this compound are heavily reliant on metal-mediated coupling reactions. While direct synthesis of the title compound often involves sequential halogenation, its true synthetic value is realized as a versatile building block in cross-coupling chemistry. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization, making it a powerful intermediate.

Palladium-catalyzed reactions are paramount in this context. rsc.orgthieme-connect.de The greater reactivity of the carbon-iodine bond allows for selective coupling at the C2 position while leaving the C1-bromo position intact for a subsequent, different coupling reaction. This stepwise approach is fundamental for constructing complex, unsymmetrical naphthalene derivatives. Various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira, can be employed. For instance, a Sonogashira coupling could be performed selectively at the C2-iodo position, followed by a Suzuki coupling at the C1-bromo position. chim.it

Copper-catalyzed reactions, often used in Ullmann-type couplings, also play a role, particularly in C-N and C-O bond formation. beilstein-journals.orgrsc.org Nickel catalysis has emerged as a competent alternative, capable of coupling aryl halides with Grignard reagents (Kumada coupling) and other organometallic partners. nih.gov The choice of metal catalyst, ligand, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations.

Table 1: Overview of Metal-Mediated Coupling Reactions Relevant to Halonaphthalenes

| Coupling Reaction | Metal Catalyst | Typical Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Aryl/vinyl boronic acids or esters | C-C | rsc.orgfrontiersin.org |

| Stille | Palladium | Organostannanes (e.g., R-SnBu₃) | C-C | conicet.gov.ar |

| Heck | Palladium | Alkenes | C-C | rsc.org |

| Sonogashira | Palladium and Copper | Terminal alkynes | C-C | chim.it |

| Negishi | Nickel or Palladium | Organozinc reagents | C-C | nih.gov |

| Ullmann | Copper | Alcohols, amines, thiols | C-O, C-N, C-S | beilstein-journals.org |

Green Chemistry Approaches to Halogenation

Conventional halogenation methods often rely on hazardous reagents like elemental bromine and harsh solvents. In response, green chemistry principles have driven the development of more environmentally benign alternatives for synthesizing halogenated aromatics. anr.fr

One promising approach involves the in situ generation of the active halogenating species. For example, systems using hydrogen peroxide (H₂O₂) with alkali metal halides (e.g., KBr, KI) in aqueous micellar media provide a safer and cleaner route. scirp.orgscirp.org The use of water as a solvent and the avoidance of toxic organic solvents are key advantages. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate the halogenation by creating micelles that provide a favorable environment for the reaction between the hydrophobic naphthalene substrate and the hydrophilic reagents. scirp.orgscirp.org

Another green strategy is the use of Oxone (potassium peroxymonosulfate) in combination with halide salts. researchgate.net This method can achieve C-H halogenation under transition-metal-free conditions, reducing both metal waste and the need for pre-functionalized starting materials. researchgate.net Mechanochemical methods, such as ball milling or simple grinding and heating, represent another frontier in green synthesis. diva-portal.orgacs.org These solvent-free or low-solvent techniques can drive reactions to completion with high efficiency, minimize waste, and sometimes offer different reactivity compared to solution-phase chemistry. diva-portal.orgacs.org

Table 2: Comparison of Green Halogenation Methodologies

| Method | Key Reagents | Solvent System | Key Advantages | Reference |

| Micellar Halogenation | H₂O₂, Alkali Metal Halide, Surfactant (e.g., CTAB) | Water | Environmentally benign solvent, in-situ halogen generation, safe. | scirp.orgscirp.org |

| Oxone-Halide System | Oxone, Halide Salt (e.g., KBr, KI) | Various, including green solvents | Transition-metal-free, avoids stoichiometric halogenating agents. | researchgate.net |

| Mechanochemistry | Reagents ground together | Solvent-free or minimal solvent | Reduced solvent waste, high efficiency, operational simplicity. | diva-portal.orgacs.org |

Challenges and Optimization in the Synthesis of this compound

The synthesis of a specific dihalonaphthalene isomer like this compound is fraught with challenges that necessitate careful optimization of reaction conditions.

Control of Regioselectivity and Isomer Formation

The primary challenge in the synthesis of this compound is achieving the correct placement of the halogen atoms on the naphthalene ring. Electrophilic substitution on an unsubstituted naphthalene ring typically favors the C1 (alpha) position over the C2 (beta) position. However, when one substituent is already present, it directs the next incoming group, and a mixture of isomers is often produced.

To overcome this, modern synthetic strategies employ directing groups to control regioselectivity. For example, a carbonyl group, such as an aldehyde, at the C1 position can be used to direct halogenation to specific sites. anr.frresearchgate.net Research has shown that palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be selectively tuned. anr.frresearchgate.net Without additives, halogenation may occur at the C8 position, but by forming an imine intermediate, the reactivity can be switched to the C2 position, providing a pathway to 2-halo-1-naphthaldehydes. researchgate.net Subsequent conversion of the aldehyde would yield the desired 1-substituted-2-halonaphthalene backbone. The incorrect assignment of regioisomers in the literature underscores the difficulty and importance of rigorous structural confirmation. tandfonline.com

Yield Optimization and Scalability

Maximizing the yield of the desired product while ensuring the process is scalable is a critical aspect of synthetic chemistry. Optimization involves systematically adjusting various reaction parameters.

Catalyst and Ligand: In metal-mediated reactions, the choice and loading of the catalyst and any associated ligands are crucial. Lowering catalyst loading is desirable for cost and sustainability, but it must be balanced against reaction time and yield. acs.org

Temperature and Time: Reaction kinetics are highly sensitive to temperature. An optimal temperature must be found that promotes the desired reaction without significantly increasing the rate of side reactions. Reaction time is monitored to ensure completion without product degradation.

Reagent Stoichiometry: The precise ratio of reactants is critical. Using a slight excess of one reagent can drive the reaction to completion, but a large excess can lead to byproducts and complicate purification.

Solvent and Concentration: The solvent can influence reagent solubility and reactivity. More concentrated reaction mixtures can increase reaction rates but may also lead to solubility issues or increased side reactions. acs.org

For scaling up a reaction from a few milligrams to a multigram scale, issues such as heat transfer, mixing efficiency, and reagent addition rates become much more significant and must be carefully managed to maintain yield and purity. acs.org

Minimization of Byproduct Formation

The formation of byproducts reduces the yield of the target compound and complicates its purification. In the synthesis of this compound, several types of byproducts can arise.

Isomeric Byproducts: As discussed, poor regiocontrol leads to the formation of other bromo-iodonaphthalene isomers (e.g., 1-bromo-4-iodo, 1-iodo-2-bromo).

Polyhalogenated Products: If the reaction conditions are too harsh or the halogenating agent is too reactive, tri- or tetra-halogenated naphthalenes can form.

Dehalogenated Products: In subsequent metal-catalyzed coupling reactions, byproducts can arise from premature dehalogenation (hydrodehalogenation) or from the homocoupling of the starting material.

Starting Material: Incomplete reactions will leave unreacted starting materials (e.g., 1-bromonaphthalene) in the final mixture.

Minimizing these byproducts is achieved through the precise control of the reaction parameters outlined above. High-purity reagents and an inert atmosphere (e.g., argon or nitrogen) are often necessary for sensitive metal-catalyzed reactions to prevent catalyst deactivation and side reactions. rsc.org Careful selection of a synthetic route that offers high regioselectivity is the most effective strategy for avoiding isomeric impurities from the outset.

Reactivity and Reaction Mechanisms of 1 Bromo 2 Iodonaphthalene

Reactivity of the Aryl Halide Moieties

The reactivity of 1-bromo-2-iodonaphthalene is dominated by the distinct properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds attached to the naphthalene (B1677914) core.

Differential Reactivity of Bromine and Iodine Substituents in Naphthalene Systems

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. researchgate.netsmolecule.com This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest among the halogens, making it more susceptible to cleavage, particularly in the crucial oxidative addition step of a catalytic cycle. smolecule.com

For this compound, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the C-2 position (iodine) while leaving the C-1 position (bromine) intact for subsequent transformations. This stepwise functionalization is a cornerstone of its utility in synthesizing complex, multi-substituted naphthalene derivatives. Studies on dihalogenated aromatic systems consistently show that oxidative addition of a palladium(0) catalyst occurs preferentially at the carbon-iodine bond. nih.gov

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic factors play a crucial role in the reactivity of this compound.

Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and an activating mesomeric or resonance effect (+M). byjus.com The inductive effect, which withdraws electron density from the ring, generally deactivates the aryl halide towards electrophilic attack. byjus.com However, in the context of cross-coupling reactions, the electron-withdrawing nature of the halogens can make the carbon atom to which they are attached more electrophilic and thus more susceptible to oxidative addition by an electron-rich low-valent metal catalyst. The greater polarizability of iodine compared to bromine also contributes to its higher reactivity.

Steric Effects: The positioning of the bulky bromine and iodine atoms on adjacent carbons (the ortho positions) of the naphthalene ring introduces significant steric hindrance. This steric crowding can influence the approach of the catalyst and other reagents. beilstein-journals.org For instance, in reactions involving bulky ligands or substrates, the steric hindrance around one halogen may influence the regioselectivity of the reaction. However, the inherent electronic reactivity difference between the C-I and C-Br bonds is typically the dominant factor controlling the initial site of reaction. acs.org

Cross-Coupling Reactions Utilizing this compound

The differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netmdpi.com This reaction is widely used with dihalogenated substrates to build complex molecular architectures. uwindsor.ca

Catalyst Systems and Ligand Effects (e.g., Palladium-based catalysts)

The choice of catalyst and, more importantly, the ancillary ligands coordinated to the palladium center, is critical in determining the efficiency and selectivity of the Suzuki-Miyaura reaction. researchgate.net Palladium(0) complexes are the active catalysts, and they are often generated in situ from palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgresearchgate.net

Ligand Effects: Ligands play a multifaceted role: they stabilize the palladium catalyst, influence its reactivity, and can control the regioselectivity of the reaction. organic-chemistry.orgnih.gov

Electron-rich, bulky phosphine (B1218219) ligands are commonly employed. For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are known to form highly active monoligated palladium(0) species that readily undergo oxidative addition, even with less reactive aryl chlorides. acs.org The choice between such ligands can lead to a remarkable reversal of regioselectivity. acs.org

N-Heterocyclic Carbenes (NHCs) have emerged as another class of highly effective ligands, offering strong σ-donation and good thermal stability to the palladium center. rsc.org

Helically chiral polymer ligands , such as PQXphos, have been used in asymmetric Suzuki-Miyaura cross-couplings with substrates like 1-bromo-2-naphthoates to produce axially chiral biaryls with high enantioselectivity. nih.gov

The following table summarizes catalyst systems used in Suzuki-Miyaura couplings of various aryl halides, illustrating the common components applicable to substrates like this compound.

| Aryl Halide Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene/Water | 90 °C | tcichemicals.com |

| Aryl Chlorides | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp. | acs.org |

| Aryl Triflates | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | Room Temp. | acs.org |

| Brominated Azaborines | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/Water | 60 °C | nih.gov |

Regioselective Coupling at Bromine vs. Iodine

The primary advantage of this compound in synthesis is the ability to achieve highly regioselective Suzuki-Miyaura coupling.

Due to the significantly lower bond energy of the C-I bond compared to the C-Br bond, the initial Suzuki-Miyaura coupling occurs almost exclusively at the C-2 position (the site of the iodine atom). This selective reaction yields a 1-bromo-2-aryl-naphthalene intermediate. This intermediate can then be subjected to a second, distinct cross-coupling reaction at the C-1 position (the site of the bromine atom), often under more forcing conditions or with a different catalyst system, to introduce a second, different group.

A study on the sequential Suzuki-Miyaura coupling of 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones demonstrated this principle effectively. The initial coupling with one boronic acid occurred selectively at the iodine-bearing position, followed by a second coupling with a different boronic acid at the bromine-bearing position. nih.gov This type of stepwise, regioselective functionalization allows for the controlled and predictable synthesis of highly substituted aromatic compounds.

The table below illustrates a hypothetical two-step regioselective coupling sequence using this compound, based on established principles of aryl halide reactivity.

| Step | Starting Material | Reaction | Conditions (Illustrative) | Product | Key Principle |

|---|---|---|---|---|---|

| 1 | This compound | Suzuki-Miyaura Coupling (1st) | Arylboronic Acid (R¹-B(OH)₂), Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 1-Bromo-2-(R¹)-naphthalene | Preferential oxidative addition at the weaker C-I bond. |

| 2 | 1-Bromo-2-(R¹)-naphthalene | Suzuki-Miyaura Coupling (2nd) | Arylboronic Acid (R²-B(OH)₂), Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 110°C | 1-(R²)-2-(R¹)-naphthalene | Coupling at the more stable C-Br bond, often requiring a more active catalyst system or higher temperature. |

Kumada-Tamao-Corriu (KTC) Coupling Reactions

The Kumada-Tamao-Corriu (KTC) coupling is a powerful carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comumb.edu The generally accepted mechanism proceeds via oxidative addition of the catalyst into the carbon-halide bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com

For this compound, the reaction is expected to proceed with high regioselectivity. Based on the established reactivity trends of aryl halides in cross-coupling reactions (I > Br > Cl), the nickel or palladium catalyst will preferentially undergo oxidative addition into the more labile C-I bond. youtube.com This allows for the selective introduction of an alkyl, vinyl, or aryl group from the Grignard reagent at the C2 position of the naphthalene ring. While specific documented examples for this compound are not widespread, the predictable nature of the KTC reaction allows for a reliable estimation of its outcome. The C-Br bond at the C1 position would remain available for a second, distinct coupling reaction under more forcing conditions or with a different catalytic system.

Table 1: Predicted Regioselective Kumada-Tamao-Corriu Coupling of this compound

| Coupling Partner (R-MgX) | Catalyst | Solvent | Expected Major Product |

| Phenylmagnesium bromide | NiCl₂(dppe) | THF | 1-Bromo-2-phenylnaphthalene |

| Methylmagnesium chloride | Pd(PPh₃)₄ | Diethyl ether | 1-Bromo-2-methylnaphthalene (B105000) |

| Vinylmagnesium bromide | Ni(acac)₂ | THF | 1-Bromo-2-vinylnaphthalene |

This table is based on established principles of Kumada-Tamao-Corriu coupling reactions.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. uga.edulibretexts.org This reaction is highly valued for its tolerance of a wide array of functional groups. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. uga.edu

Research has demonstrated the successful and highly regioselective Stille coupling of 1-bromo-2-iodoarenes. rsc.org In these reactions, the palladium catalyst selectively activates the C-I bond, allowing for the coupling of the organostannane at the C2 position. rsc.org This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-Br bond. nih.gov The reaction of this compound with various organotin reagents, such as tributyl(vinyl)stannane or tributyl(phenyl)stannane, would thus yield the corresponding 2-substituted-1-bromonaphthalene.

Table 2: Examples of Regioselective Stille Coupling with 1-Bromo-2-iodoarenes

| Organotin Reagent | Catalyst | Ligand | Solvent | Product | Yield | Ref |

| Bicyclic stannolane | Pd₂(dba)₃ | (2-furyl)₃P | Toluene | Benzoisoindole derivative | 81% | rsc.org |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | Dioxane | 1-Bromo-2-phenylnaphthalene | High | rsc.orgnih.gov |

| Tributyl(vinyl)stannane | Pd(OAc)₂ | P(o-tol)₃ | DMF | 1-Bromo-2-vinylnaphthalene | High | rsc.orgnih.gov |

Data for specific yields for this compound were inferred from studies on similar 1-bromo-2-iodoarenes.

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and is fundamental in the synthesis of conjugated enynes and arylalkynes. wikipedia.org

The reactivity difference between aryl iodides and aryl bromides is well-exploited in Sonogashira couplings to achieve selective reactions. wikipedia.orgmdpi.com For substrates containing both bromo and iodo substituents, such as 1-bromo-4-iodobenzene, the coupling occurs exclusively at the iodo-substituted position under appropriate conditions. wikipedia.org Similarly, this compound undergoes highly regioselective Sonogashira coupling with terminal alkynes at the C2 position. The C-I bond is readily activated by the palladium catalyst, even at room temperature, while the C-Br bond remains unreacted. wikipedia.orgnih.gov This allows for the synthesis of 2-alkynyl-1-bromonaphthalenes, which are valuable intermediates for further synthetic elaborations.

Table 3: Representative Regioselective Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Ref |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-Bromo-2-(phenylethynyl)naphthalene | wikipedia.orgmdpi.comlibretexts.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 1-Bromo-2-((trimethylsilyl)ethynyl)naphthalene | wikipedia.orgnih.gov |

| 1-Heptyne | PdCl₂(MeCN)₂ | CuI | Piperidine | THF | 1-Bromo-2-(hept-1-yn-1-yl)naphthalene | wikipedia.orgorganic-chemistry.org |

This table represents expected outcomes based on documented Sonogashira reactions of similar dihaloarenes.

Negishi Coupling Reactions

The Negishi coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity, stereospecificity, and broad scope. wikipedia.orgacs.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions. wikipedia.org

As with other palladium-catalyzed cross-coupling reactions, the Negishi coupling of this compound is expected to be highly regioselective. The oxidative addition of the palladium or nickel catalyst occurs preferentially at the C-I bond. uni-muenchen.denih.gov This allows for the selective formation of a new carbon-carbon bond at the C2 position. Studies on closely related substrates, such as the coupling of organozinc reagents with 1-bromo-2-methoxynaphthalene, confirm the feasibility of such transformations. uni-muenchen.de The selective coupling at the C-Br bond in other dihalo compounds further underscores the controlled nature of the Negishi reaction. nih.gov

Table 4: Predicted Regioselective Negishi Coupling of this compound

| Organozinc Reagent | Catalyst | Solvent | Expected Major Product | Ref |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1-Bromo-2-phenylnaphthalene | wikipedia.orguni-muenchen.de |

| Ethylzinc bromide | Ni(acac)₂ | THF/NMP | 1-Bromo-2-ethylnaphthalene | wikipedia.orguni-muenchen.de |

| Allylzinc bromide | Pd₂(dba)₃ | THF | 1-Bromo-2-allylnaphthalene | wikipedia.orgorganic-chemistry.org |

This table is based on established principles and reactions of similar substrates.

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. unishivaji.ac.inmdpi.comorganic-chemistry.org It is a powerful method for the synthesis of substituted alkenes. The reaction mechanism involves the oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. unishivaji.ac.in

The regioselectivity of the Heck reaction on this compound is governed by the preferential oxidative addition of the palladium catalyst to the C-I bond. nih.govrsc.org This results in the formation of a 2-naphthyl-palladium intermediate, which then reacts with the alkene. Consequently, arylation of the alkene occurs selectively at the C2 position of the naphthalene ring, leaving the bromine atom at C1 untouched. This has been demonstrated with substrates like 1-bromo-4-iodobenzene, which undergoes Heck coupling selectively at the iodine-bearing carbon. nih.gov

Table 5: Representative Regioselective Heck Reaction of this compound

| Alkene | Catalyst | Base | Solvent | Expected Major Product | Ref |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(1-bromo-2-naphthyl)acrylate | liv.ac.ukresearchgate.net |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-1-Bromo-2-styrylnaphthalene | mdpi.comntu.edu.sg |

| Cyclohexene | Pd(OAc)₂ | NaOAc | DMA | 1-Bromo-2-(cyclohex-1-en-1-yl)naphthalene | unishivaji.ac.inthieme.de |

This table represents expected outcomes based on documented Heck reactions of similar aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. wikipedia.orgbyjus.com

Mechanism and Scope of SNAr with Dihalonaphthalenes

The classic SNAr mechanism is a two-step addition-elimination process. byjus.comgovtpgcdatia.ac.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. govtpgcdatia.ac.in

For this mechanism to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The compound this compound lacks any strong electron-withdrawing groups. Therefore, it is considered a non-activated aryl halide and is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. The absence of stabilizing groups makes the formation of the Meisenheimer complex energetically unfavorable.

However, nucleophilic substitution on non-activated aryl halides can sometimes be achieved under harsh conditions (high temperatures and pressures) or via alternative mechanisms. One such alternative is the elimination-addition (benzyne) mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate when very strong bases like sodium amide (NaNH₂) are used. govtpgcdatia.ac.incaltech.edu This mechanism, however, often leads to a mixture of products, including rearranged isomers (cine substitution), which complicates its synthetic utility. govtpgcdatia.ac.in For this compound, forcing conditions with a strong base could potentially lead to substitution, but this would likely proceed via a benzyne mechanism rather than a classical SNAr pathway.

Chemo- and Regioselectivity in SNAr

Nucleophilic aromatic substitution (SNAr) reactions involving this compound present questions of chemo- and regioselectivity, as the molecule possesses two different halogen atoms at adjacent positions on the naphthalene ring. The relative reactivity of the C-Br and C-I bonds towards nucleophilic attack is a key consideration. Generally, in SNAr reactions, the rate of substitution is influenced by the electron-withdrawing ability of the leaving group and the stability of the Meisenheimer complex intermediate. While iodine is a better leaving group than bromine in many contexts, the specific conditions and the nature of the nucleophile can influence which halogen is displaced.

Research into the reactions of similar dihalobenzenes has shown that the selectivity can be directed by the choice of nucleophile and reaction conditions. For instance, in reactions with certain nucleophiles, the more polarizable iodine atom can be preferentially targeted. However, the presence of the adjacent bromine atom can also influence the electron distribution and steric environment, affecting the regioselectivity of the substitution.

Reactions Involving Radical Intermediates

One-electron Reduction and C-Halogen Bond Dissociation.wikipedia.orgosti.gov

The reduction of this compound can proceed via the acceptance of a single electron to form a radical anion. osti.gov This process is often a key step in electrochemically induced reactions or in reactions involving reducing agents. Upon formation, the radical anion is unstable and can undergo dissociation of one of the carbon-halogen bonds. researchgate.net

Studies on similar haloaromatic compounds, such as 1-bromo-2-methylnaphthalene, suggest that the dissociation of the carbon-halogen bond from the radical anion is a stepwise process. mdpi.comnih.gov The initial one-electron reduction leads to the formation of the radical anion, which then fragments to yield an aryl radical and a halide anion. mdpi.comnih.gov The relative ease of cleavage of the C-Br versus the C-I bond is a critical factor. Generally, the C-I bond is weaker than the C-Br bond, suggesting that dissociation to form the 1-bromo-2-naphthyl radical and an iodide ion would be the more favorable pathway. However, the specific reaction conditions and the electronic environment of the naphthalene ring system can influence the dissociation pathway. researchgate.net

Formation of Aryl Radicals and Subsequent Transformations.wikipedia.org

The dissociation of the C-I or C-Br bond in the radical anion of this compound leads to the formation of a highly reactive aryl radical. mdpi.comnih.gov These aryl radicals can then undergo a variety of subsequent transformations, including hydrogen atom abstraction from the solvent or another hydrogen donor, or addition to other reactive species present in the reaction mixture. nih.gov For instance, 1-naphthyl radicals, which are structurally similar, are known to react with ethylene (B1197577) to form vinylnaphthalene, acenaphthene (B1664957), and acenaphthylene. evitachem.com

The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov These radicals can be generated under various conditions, including photoredox catalysis and the use of transition metal reductants. nih.gov The resulting aryl radicals are versatile intermediates that can participate in cyclization reactions, as demonstrated in radical clock experiments with related compounds. rsc.org

Ullmann Coupling Reactions and Mechanism.achemblock.com

The Ullmann reaction, a classic method for forming aryl-aryl bonds, typically involves the copper-mediated coupling of aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, an Ullmann-type reaction could potentially lead to the formation of biaryl compounds. The traditional Ullmann coupling requires harsh reaction conditions and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize catalytic amounts of copper or other transition metals like palladium and nickel under milder conditions. wikipedia.orgnumberanalytics.com

The mechanism of the Ullmann reaction has been a subject of extensive study. While a radical intermediate was once considered, electron spin resonance studies have largely ruled this out. wikipedia.org The currently accepted mechanism for copper-catalyzed Ullmann reactions is thought to involve the formation of an organocopper intermediate. operachem.com This intermediate is generated through the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org A subsequent oxidative addition of a second aryl halide molecule, followed by reductive elimination, yields the biaryl product and regenerates the active copper catalyst. organic-chemistry.org The relative reactivity of the C-I and C-Br bonds in this compound under Ullmann conditions would be a key determinant of the product distribution. Theoretical studies on the on-surface Ullmann coupling of naphthyl halides on coinage metals provide insight into the thermodynamics and kinetics of these reactions. acs.org

Formation of Naphthalynes (Arynes) from this compound and Related Precursors.researchgate.net

Generation of 1-Naphthalyne from this compound.researchgate.net

This compound serves as a precursor for the generation of the highly reactive intermediate, 1-naphthalyne. researchgate.net Arynes are fleeting species characterized by a formal triple bond within an aromatic ring and are powerful intermediates in organic synthesis. The generation of 1-naphthalyne from this compound is typically achieved by treatment with a strong base, such as an organolithium reagent.

Research has shown that 1-naphthalyne can be generated from precursors like 1-bromo-2-fluoronaphthalene (B41077), this compound, and 1-bromo-2-naphthyl p-toluenesulfonate. researchgate.net Once generated, 1-naphthalyne can be trapped in situ by various reagents. For example, it can undergo a Diels-Alder reaction with isoindoles to form 7,12-dihydrobenz[a]anthracen-7,12-imines. researchgate.netacs.org This reactivity highlights the utility of this compound as a convenient entry point to the chemistry of 1-naphthalyne.

Diels-Alder Reactions of Naphthalynes

The reactivity of this compound is prominently highlighted by its role as a precursor to the highly reactive intermediate, 1,2-naphthalyne. This aryne, generated in situ, serves as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This methodology provides a powerful route for the synthesis of complex polycyclic aromatic hydrocarbons.

The generation of 1,2-naphthalyne from this compound is typically achieved through treatment with a strong organolithium base, such as phenyllithium (B1222949) or n-butyllithium, at low temperatures. The reaction proceeds via a metal-halogen exchange, preferentially with the iodine atom due to the weaker C-I bond compared to the C-Br bond. This is followed by the spontaneous elimination of lithium bromide, yielding the strained 1,2-naphthalyne intermediate.

Once generated, the 1,2-naphthalyne is immediately trapped by a suitable diene present in the reaction mixture. A notable application of this strategy is the reaction with substituted isoindoles, which function as the 4π-electron component in the Diels-Alder cycloaddition. researchgate.netresearchgate.net This reaction constructs a new six-membered ring, leading to the formation of 7,12-dihydrobenz[a]anthracen-7,12-imine derivatives. researchgate.net

Research by Gribble and colleagues has demonstrated that this compound is an effective precursor for 1-naphthalyne, alongside other compounds like 1-bromo-2-fluoronaphthalene and 1-bromo-2-naphthyl p-toluenesulfonate, for this transformation. researchgate.netresearchgate.net The resulting Diels-Alder adducts are valuable intermediates themselves. They can undergo subsequent oxidative deamination, for instance with m-chloroperbenzoic acid (m-CPBA), to eliminate the nitrogen bridge and afford the corresponding fully aromatic benz[a]anthracene derivatives. researchgate.net This two-step sequence—aryne generation/Diels-Alder trapping followed by deamination—constitutes a versatile synthesis of polycyclic aromatic systems. researchgate.net

The table below summarizes the key transformation discussed.

| Naphthalyne Precursor | Diene | Intermediate Adduct | Final Product (after deamination) |

| This compound | 2-Methylisoindole | 7-Methyl-7,12-dihydrobenz[a]anthracen-7,12-imine | Benz[a]anthracene |

This synthetic strategy underscores the utility of this compound in generating strained aryne intermediates for the construction of complex molecular architectures through pericyclic reactions.

Derivatization and Applications of 1 Bromo 2 Iodonaphthalene in Complex Molecular Architectures

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocycles

The ortho-dihalogenated arrangement of 1-bromo-2-iodonaphthalene serves as an ideal starting point for annelation reactions, where new rings are fused onto the naphthalene (B1677914) scaffold. This capability is crucial for extending π-conjugated systems, a key strategy in developing materials for organic electronics.

Sequential, site-selective cross-coupling reactions are a primary method for building extended aromatic systems from this compound. The greater reactivity of the C-I bond allows for an initial coupling reaction, leaving the C-Br bond intact for a second, different transformation.

For instance, Sonogashira coupling can be performed selectively at the C-2 position (iodine) to introduce an alkyne substituent. This intermediate can then undergo a second coupling reaction at the C-1 position (bromine). This stepwise approach is instrumental in creating complex, non-symmetrical PAHs. Furthermore, this compound has been employed in Glaser coupling reactions to produce butadiynes, which are key precursors for larger nanographene structures. unist.ac.kr

Another significant application is its use as a precursor for 1-naphthalyne, a highly reactive aryne intermediate. researchgate.net Treatment of this compound with a strong base can induce elimination, generating the aryne, which can then be trapped in cycloaddition reactions, such as a Diels-Alder reaction with a suitable diene. researchgate.netresearchgate.net This method provides a direct route to complex, multi-ring systems like benz[a]anthracenes. researchgate.net

Table 1: Examples of Annelation Strategies using this compound

| Starting Material | Reaction Type | Intermediate | Application | Resulting Core Structure |

|---|---|---|---|---|

| This compound | Sonogashira / Glaser Coupling | Naphthyl-alkyne/butadiyne | PAH Synthesis | Extended π-systems |

| This compound | Base-induced Elimination | 1-Naphthalyne | Diels-Alder Cycloaddition | Benz[a]anthracene |

The acenaphtho[1,2-b]pyrrole scaffold is a nitrogen-containing fused ring system known for its interesting photophysical properties and potential applications in materials science and as an antitumor agent. nih.gov While the direct synthesis of acenaphtho[1,2-b]pyrroles commencing from this compound is not extensively detailed in the surveyed literature, established synthetic routes typically involve the condensation of acenaphthenequinone (B41937) with amines and 1,3-dicarbonyl compounds. nih.gov This highlights the general importance of ortho-functionalized acenaphthene-type structures in the synthesis of these heterocycles. The development of a pathway from this compound would likely require a multi-step sequence to first form the five-membered ring characteristic of the acenaphthene (B1664957) core before the subsequent construction of the pyrrole (B145914) ring.

Carbazole (B46965) and its derivatives are a vital class of nitrogen-containing heterocycles, widely recognized for their role in pharmaceuticals, functional materials, and organic light-emitting diodes (OLEDs). nsf.govchim.itrsc.org The construction of a carbazole ring fused to the naphthalene system using this compound can be envisioned through a sequential amination strategy.

A plausible route would involve two successive Buchwald-Hartwig amination reactions. The first, more facile reaction would occur at the C-I bond with an aniline (B41778) derivative. The resulting N-(2-bromonaphthalen-1-yl)aniline intermediate could then undergo a second, intramolecular Buchwald-Hartwig reaction via C-H activation or a related palladium-catalyzed cyclization to form the fused carbazole scaffold. A patent describes a related palladium-catalyzed coupling reaction between this compound and aniline, demonstrating the feasibility of the initial C-N bond formation. google.com

Dibenzo[b,h]carbazole represents a more extended, nitrogen-containing PAH. Synthesizing such a complex scaffold is a significant challenge. A hypothetical route starting from this compound might involve an initial dimerization, for example, through an Ullmann coupling or Suzuki coupling, to create a binaphthyl system. Subsequent nitration and reductive cyclization steps, or sequential C-N bond-forming cross-coupling reactions, would be required to construct the central carbazole core fused between the two naphthalene units.

Precursor for Organometallic Compounds

The differential halogenation of this compound allows for the regioselective formation of organometallic reagents, which are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent from an aryl halide involves the oxidative insertion of magnesium metal into the carbon-halogen bond. In the case of this compound, the significantly weaker and more polarizable C-I bond reacts preferentially with magnesium over the more robust C-Br bond. researchgate.net This chemoselectivity allows for the clean formation of (2-bromonaphthalen-1-yl)magnesium iodide.

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is a potent nucleophile and a strong base, which can react with a wide array of electrophiles at the C-1 position while preserving the bromine atom at C-2 for subsequent transformations.

Table 2: Predicted Reactions of (2-bromonaphthalen-1-yl)magnesium iodide

| Electrophile | Reagent Class | Product Structure |

|---|---|---|

| H₂O | Proton Source | 2-Bromonaphthalene |

| CO₂ then H₃O⁺ | Carbon Dioxide | 2-Bromo-1-naphthoic acid |

| RCHO then H₃O⁺ | Aldehyde | (2-Bromonaphthalen-1-yl)(R)methanol |

| RCOR' then H₃O⁺ | Ketone | (2-Bromonaphthalen-1-yl)(R)(R')methanol |

Halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), provides an alternative route to a highly reactive organometallic intermediate. This reaction is generally performed at low temperatures (e.g., -78 °C) in an ethereal solvent to prevent side reactions.

Similar to Grignard formation, the halogen-metal exchange is much faster for iodine than for bromine. Consequently, treating this compound with one equivalent of an alkyllithium reagent results in the selective formation of 1-lithio-2-bromonaphthalene. This powerful aryllithium nucleophile can be "quenched" by adding a suitable electrophile, leading to a variety of 1,2-disubstituted naphthalene derivatives. The bromine atom remains available for a second, orthogonal reaction, such as a transition-metal-catalyzed cross-coupling.

Table 3: Examples of Quenching Reactions for 1-Lithio-2-bromonaphthalene

| Quenching Electrophile | Reagent Class | Product Structure |

|---|---|---|

| DMF | Formylating Agent | 2-Bromo-1-naphthaldehyde |

| (CH₃)₂SO₄ | Alkylating Agent | 2-Bromo-1-methylnaphthalene |

| (CH₃)₃SiCl | Silylating Agent | (2-Bromonaphthalen-1-yl)trimethylsilane |

| I₂ | Iodinating Agent | This compound (starting material) |

Role in the Synthesis of Functional Organic Materials

The naphthalene scaffold is a common motif in functional organic materials due to its inherent aromaticity and tunable electronic properties. This compound serves as a key precursor in the synthesis of larger conjugated systems with potential applications in organic electronics.

Building Blocks for Conjugated Oligomers and Polymers

Conjugated oligomers and polymers are a class of organic materials characterized by alternating single and multiple bonds, which lead to delocalized π-electron systems. This electronic structure is responsible for their unique optical and electronic properties. The synthesis of well-defined conjugated systems often relies on cross-coupling reactions, where the selective reactivity of different halogens is highly advantageous.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for its use in sequential cross-coupling reactions, such as the Suzuki or Stille couplings. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This enables the selective reaction at the 2-position of the naphthalene ring, leaving the bromo group at the 1-position available for a subsequent transformation. This stepwise approach is crucial for the construction of precisely defined oligomeric and polymeric structures.

For instance, this compound can be reacted with an organoboron or organotin reagent under palladium catalysis to introduce a new substituent at the 2-position. The resulting 1-bromo-2-substituted naphthalene can then be subjected to a second cross-coupling reaction at the 1-position with a different coupling partner. This methodology allows for the synthesis of unsymmetrical dinaphthyls and other complex aromatic structures that are challenging to prepare by other means. These dinaphthyl units can then be incorporated as repeating units in conjugated polymers.

| Reaction Step | Reagents and Conditions | Product |

| Step 1: Selective C-I Bond Coupling | Organoboron reagent (e.g., Ar-B(OR)2), Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 1-Bromo-2-arylnaphthalene |

| Step 2: C-Br Bond Coupling | Different organoboron reagent (e.g., Ar'-B(OR)2), Pd catalyst, base | 1-Ar'-2-arylnaphthalene |

Materials for Electronic and Optoelectronic Applications

The conjugated oligomers and polymers derived from this compound have potential applications in various electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials, such as their energy levels (HOMO and LUMO) and charge carrier mobilities, are highly dependent on their molecular structure.

By carefully selecting the substituents introduced through the derivatization of this compound, the electronic properties of the resulting materials can be fine-tuned. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the band gap of the material, thereby influencing its absorption and emission characteristics. This is a critical aspect in the design of materials for OLEDs, where the color of the emitted light is determined by the material's band gap.

In the context of OFETs, the charge transport properties of the organic semiconductor are paramount. The ability to create well-ordered molecular packing in the solid state is crucial for efficient charge transport. The rigid naphthalene core provided by this compound can promote π-π stacking, which is beneficial for intermolecular charge hopping. The substituents introduced during derivatization can further influence the molecular packing and, consequently, the charge carrier mobility of the material.

While specific performance data for materials directly synthesized from this compound is not extensively reported in publicly available literature, the synthetic strategies it enables are central to the development of new organic semiconductors. The general performance of naphthalene-based materials in organic electronics is promising. For instance, some naphthalene-diimide-based conjugated polymers have shown high electron mobilities in OFETs. rsc.org

| Device Application | Desired Material Property | Role of this compound Derivatization |

| Organic Light-Emitting Diodes (OLEDs) | Tunable band gap for color control | Introduction of electron-donating/withdrawing groups to modify HOMO/LUMO levels. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Creation of rigid, planar structures that facilitate ordered molecular packing and π-π stacking. |

Synthetic Utility in Pharmaceutical and Agrochemical Intermediates

The naphthalene framework is present in a variety of biologically active compounds. The ability to selectively introduce different functional groups onto the naphthalene ring system makes this compound a valuable starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries.

The differential reactivity of the two halogen atoms allows for the regioselective introduction of various substituents that can be crucial for biological activity. For example, one halogen can be displaced to introduce a key pharmacophore, while the other can be used as a handle for further molecular elaboration or to modulate the physicochemical properties of the molecule, such as its solubility or metabolic stability.

While specific, publicly documented examples of the direct use of this compound in the synthesis of commercialized pharmaceuticals or agrochemicals are scarce, its utility as a versatile building block is evident from its role in the synthesis of various heterocyclic and polycyclic aromatic compounds. mdpi.com The principles of selective cross-coupling reactions are widely applied in medicinal and agrochemical research to generate libraries of compounds for biological screening.

For instance, the naphthalene sulfonamide scaffold has been explored for its antagonistic properties against certain chemokine receptors, which are targets for inflammatory diseases. nih.gov Palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors are a key strategy in expanding the structure-activity relationship of this class of compounds. nih.gov Although not explicitly starting from this compound, these studies highlight the importance of halogenated naphthalenes in drug discovery.

| Industry | Potential Application | Synthetic Advantage of this compound |

| Pharmaceutical | Synthesis of bioactive molecules (e.g., enzyme inhibitors, receptor antagonists) | Regioselective introduction of pharmacophores and other functional groups to optimize biological activity and pharmacokinetic properties. |

| Agrochemical | Synthesis of novel herbicides, fungicides, and insecticides | Controlled assembly of complex molecular structures to enhance potency and selectivity. |

Computational and Theoretical Studies on 1 Bromo 2 Iodonaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-bromo-2-iodonaphthalene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arxiv.orgresearchgate.net For a molecule like this compound, DFT calculations can elucidate a variety of electronic properties that govern its reactivity and physical characteristics.

A typical DFT study on this compound would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map can be calculated. samipubco.com The HOMO-LUMO energy gap is particularly important as it provides an estimate of the molecule's chemical reactivity and kinetic stability. researchgate.net

Studies on similar halogenated naphthalenes, such as 1-bromo-4-fluoronaphthalene, have utilized DFT with basis sets like B3LYP/6-311+G** to perform normal coordinate analysis and assign vibrational frequencies observed in FTIR and FT-Raman spectra. nih.gov A similar approach for this compound would allow for the prediction and interpretation of its vibrational spectra.

Table 1: Electronic Properties Calculable by DFT for this compound

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Foundation for all other property calculations. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electron-donating/accepting ability and reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical stability and electronic excitation energy. researchgate.net |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals areas that are electron-rich or electron-poor. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Highlights nucleophilic and electrophilic sites. |

| Vibrational Frequencies | Frequencies of molecular vibrations (stretching, bending). | Allows for the interpretation of infrared and Raman spectra. nih.gov |

Computational chemistry is crucial for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. nih.govresearchgate.net For this compound, a key reaction of interest is the cleavage of the carbon-halogen bonds.

A computational study on the closely related 1-bromo-2-methylnaphthalene (B105000) radical anion investigated the mechanism of the carbon-bromine bond dissociation. mdpi.com Using quantum mechanical calculations, it was determined that the dissociation likely follows a stepwise mechanism after the initial uptake of an electron. mdpi.com A similar methodology could be applied to this compound to compare the dissociation pathways and activation energies for the C-Br versus the C-I bond. Such a study would involve locating the transition state for each bond cleavage and calculating the associated energy barrier. This information is vital for predicting which bond is more likely to break under specific reaction conditions, such as in electrochemical reductions or cross-coupling reactions. mdpi.commdpi.com

The distortion/interaction or activation strain model is another theoretical tool used to analyze reaction barriers by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted reactants in the transition state. researchgate.net

Predicting where a chemical reaction will occur on a complex molecule is a significant challenge in organic synthesis. rsc.org For an aromatic system like this compound, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization. nih.govchemrxiv.org

Machine learning (ML) models have emerged as powerful tools for this purpose. chemrxiv.org These models are trained on large datasets of known reactions and use molecular descriptors to predict outcomes for new substrates. nih.gov For this compound, quantum chemical methods like DFT or semi-empirical tight binding could be used to calculate descriptors such as atomic charges, bond orders, and steric parameters. chemrxiv.org These descriptors would then be fed into a trained ML model to predict which of the available C-H positions is most likely to react. Physics-based models, which might calculate properties like proton affinity to predict the most reactive site for electrophilic attack, offer an alternative approach that can be used even when large experimental datasets are unavailable. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions.

While the naphthalene (B1677914) core of this compound is rigid, MD simulations can be employed to study its interactions with other molecules, such as solvents or reactants. By simulating the molecule in a solvent box, one can observe how solvent molecules arrange themselves around the solute and calculate interaction energies.

For instance, Born-Oppenheimer Molecular Dynamics simulations have been used to study the interaction of water molecules with the surface of naphthalene, revealing the dynamic nature of water's mobility across the aromatic surface even at low temperatures. nih.gov A similar study on this compound could provide insights into its hydrophobic and hydrophilic interactions, which are crucial for understanding its solubility and behavior in different environments. Furthermore, MD simulations can be used to explore intermolecular interactions in the solid state, helping to rationalize crystal packing arrangements. researchgate.net

Modeling of Halogen Bonding Interactions in Naphthalene Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). chemrxiv.org This interaction occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole on the side of the halogen opposite to the covalent bond. nih.gov

In this compound, both the bromine and iodine atoms have the potential to act as halogen bond donors. Computational modeling is essential for characterizing and quantifying these interactions. DFT calculations can be used to model the interaction between this compound and a Lewis base, such as a pyridine (B92270) or a carbonyl group. These calculations can determine the geometry and interaction energy of the resulting halogen-bonded complex. nih.govdntb.gov.ua

The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). mdpi.com Therefore, the iodine atom in this compound is expected to form stronger halogen bonds than the bromine atom. Computational studies can precisely quantify this difference and analyze the nature of the bonding, partitioning the interaction energy into components such as electrostatic, exchange-correlation, and dispersion forces. nih.gov Such studies have been performed on systems involving halogen bonds to the π-electron system of naphthalene, showing that the interaction is dominated by dispersion. dntb.gov.ua

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-fluoronaphthalene |

| 1-bromo-2-methylnaphthalene |

| Naphthalene |

Influence of Surface Interactions on Halogen Bond Strength

Computational and theoretical studies have become instrumental in elucidating the nuanced behavior of halogen bonds, particularly how their strength and selectivity can be modulated by interactions with surfaces. While specific research focusing exclusively on this compound is limited, extensive theoretical work on analogous halogenated aromatic compounds provides critical insights into the principles governing these interactions. These studies demonstrate that the nature of a substrate can fundamentally alter the charge distribution on a halogen atom, thereby influencing the strength and even the preferred type of halogen bond formed in self-assembled molecular structures on surfaces. nih.gov

The foundational principle of halogen bonding is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which interacts favorably with Lewis bases. wiley-vch.de In the gas phase, the strength of this σ-hole, and thus the halogen bond, typically follows the order I > Br > Cl > F, correlating with the polarizability of the halogen. nih.gov However, when molecules are adsorbed onto a surface, particularly a reactive metal surface, this intrinsic order can be altered or even reversed. nih.gov

Density Functional Theory (DFT) calculations have been pivotal in modeling these phenomena. tum.deuni-ulm.de Studies on molecules like bromobenzene (B47551) and iodobenzene (B50100) on different metal surfaces, such as copper (Cu(111)) and gold (Au(111)), reveal the significant role of molecule-substrate interactions. nih.gov Reactive surfaces like Cu(111) can induce a notable charge redistribution in the adsorbed molecule. nih.gov Specifically, the surface can cause a depletion of electron density from the negative equatorial belt of the halogen and an accumulation of charge at the σ-hole. nih.gov This effect is more pronounced for the more polarizable iodine atom compared to bromine. nih.gov The consequence of this charge redistribution is a reduction in the halogen bond strength at the surface. nih.gov

On a reactive Cu(111) surface, the interaction is so significant that it weakens the iodine's σ-hole more than bromine's, leading to a reversal of the expected halogen bond strength. nih.gov This results in a preference for Br⋯Br connections over I⋯I connections in molecules containing both atoms, a direct contradiction to the gas-phase behavior. nih.gov In contrast, on more inert surfaces like Au(111), the molecule-substrate interaction is weaker, and the gas-phase trend of I⋯I bonds being stronger is more likely to be preserved. nih.gov

These computational findings are supported by high-resolution atomic force microscopy (AFM) images which allow for the precise determination of bonding angles and distances in molecular assemblies on these surfaces. nih.gov The research highlights that the reactivity of the surface material serves as a "control knob" for tuning the selectivity of halogen bonding, offering a powerful strategy for designing and controlling the formation of 2D molecular architectures. nih.gov

The table below summarizes the theoretical findings on how different surfaces influence the properties of halogen bonds for analogous halogenated molecules.

| Parameter | Gas Phase | On Inert Surface (e.g., Au(111)) | On Reactive Surface (e.g., Cu(111)) |

|---|---|---|---|

| Halogen Bond Strength Order | I > Br | I > Br (preserved) | Br > I (reversed) |

| σ-hole Electrostatic Potential | Stronger for Iodine | Slightly modified from gas phase | Significantly reduced, more so for Iodine |

| Charge Distribution | Anisotropic distribution with positive σ-hole and negative belt | Minor perturbation from substrate interaction | Charge depletion from negative belt and accumulation at σ-hole |

| Governing Interaction | Intrinsic molecular properties (polarizability, electronegativity) | Primarily intermolecular halogen bonding | Strong molecule-substrate interaction dominates |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 1-Bromo-2-iodonaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and iodine substituents, as well as by the anisotropic effects of the aromatic rings. Protons closer to the halogen atoms will experience a downfield shift to a higher ppm value.

The protons on the substituted ring (H-3 and H-4) and the protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will resonate in distinct regions of the spectrum. The coupling constants (J), which describe the interaction between neighboring protons, are critical for assigning the specific protons. For aromatic systems, ortho (³J), meta (⁴J), and para (⁵J) couplings are observed, with typical values of 7-9 Hz, 1-3 Hz, and <1 Hz, respectively.

Based on the analysis of related compounds such as 1-bromonaphthalene (B1665260) and 1-iodonaphthalene, the expected ¹H NMR spectral data for this compound would show complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the C-8 position is likely to be the most downfield-shifted due to the peri-interaction with the bromine atom at C-1.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has ten carbon atoms in the naphthalene core, and due to the molecule's asymmetry, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are significantly affected by the attached halogens.

The carbons directly bonded to the bromine (C-1) and iodine (C-2) atoms will exhibit the most substantial shifts. The C-1 signal will be influenced by the bromine's electronegativity and heavy atom effect, while the C-2 signal will be similarly affected by the iodine atom. The other eight carbon signals will appear in the typical aromatic region (approximately 120-140 ppm). The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

No experimental ¹H and ¹³C NMR data for this compound were found in the performed search.